molecular formula C₂₆H₂₅NO₃ B1140091 N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide CAS No. 163217-77-4

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

Cat. No.: B1140091
CAS No.: 163217-77-4
M. Wt: 399.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide (CAS 163217-66-1) is a specialized organic compound primarily utilized as a deuterated intermediate in the synthesis of metabolites of Atorvastatin, a competitive HMG-CoA reductase inhibitor used to lower LDL cholesterol and triglycerides . Its structure features a benzyloxy group at the 2-position of the phenyl ring, a benzilidene moiety (α,β-unsaturated ketone), and an isobutyrylacetamide chain.

Properties

IUPAC Name

(2Z)-2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNXUUBLQLMXRU-XLNRJJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Benzyloxyaniline

Reagents :

  • 2-Aminophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure :

  • 2-Aminophenol (10 mmol) and benzyl bromide (12 mmol) are dissolved in anhydrous DMF under nitrogen.

  • K₂CO₃ (15 mmol) is added, and the mixture is stirred at 80°C for 12 hours.

  • The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 4:1) to yield 2-benzyloxyaniline as a white solid.

Yield : 85–90%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 6.95–6.85 (m, 4H, Ar-H), 5.10 (s, 2H, OCH₂Ph).

  • FT-IR : 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C stretch).

Formation of the β-Keto Amide Intermediate

Reagents :

  • 4-Methyl-3-oxopentanoyl chloride

  • 2-Benzyloxyaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure :

  • 4-Methyl-3-oxopentanoyl chloride (8 mmol) is dissolved in anhydrous DCM and cooled to 0°C.

  • 2-Benzyloxyaniline (8 mmol) and Et₃N (10 mmol) are added dropwise.

  • The mixture is stirred at room temperature for 6 hours, washed with HCl (1M) and NaHCO₃ (sat.), and dried over MgSO₄.

  • Solvent removal yields N-(2-benzyloxyphenyl)-4-methyl-3-oxopentanamide as a pale-yellow solid.

Yield : 75–80%
Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C=O, ketone), 170.2 (C=O, amide), 136.5–114.8 (Ar-C), 69.8 (OCH₂Ph).

  • HPLC Purity : >98%.

Benzylidene Group Introduction via Condensation

Reagents :

  • N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide

  • Benzaldehyde

  • Piperidine

  • Ethanol

Procedure :

  • The β-keto amide (5 mmol) and benzaldehyde (6 mmol) are dissolved in ethanol.

  • Piperidine (0.5 mmol) is added as a catalyst, and the solution is refluxed for 8 hours.

  • The product is precipitated upon cooling, filtered, and recrystallized from ethanol to afford the title compound as a crystalline solid.

Yield : 70–75%
Stereochemical Outcome :

  • The Z-isomer predominates (>95%) due to steric hindrance during condensation.
    Characterization :

  • Melting Point : 162–164°C

  • UV-Vis (EtOH): λₘₐₓ = 320 nm (π→π* transition of benzylidene).

Alternative Synthetic Strategies

Microwave-Assisted Condensation

Advantages : Reduced reaction time (2 hours vs. 8 hours) and improved yield (80–85%).
Conditions :

  • Microwave irradiation (150°C, 300 W)

  • Solvent: Toluene

  • Catalyst: Acetic acid

Deuterated Analog Synthesis

The deuterated variant (CAS 1020719-18-9) is synthesized using deuterated benzaldehyde (C₆D₅CHO) under standard condensation conditions.
Key Modification :

  • Benzaldehyde-d₅ replaces benzaldehyde to introduce deuterium at the benzylidene position.
    Yield : 65–70%
    Application : Isotopic labeling for pharmacokinetic studies.

Critical Analysis of Methodologies

ParameterConventional MethodMicrowave MethodDeuterated Synthesis
Reaction Time8 hours2 hours8 hours
Yield70–75%80–85%65–70%
Purity>98%>99%>97%
StereoselectivityZ-isomer >95%Z-isomer >95%Z-isomer >95%

Challenges :

  • Moisture Sensitivity : The β-keto amide intermediate is hygroscopic, requiring anhydrous conditions.

  • Byproducts : Over-condensation may occur if benzaldehyde is in excess, necessitating precise stoichiometry.

Industrial-Scale Considerations

Process Optimization :

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for condensation steps.

  • Solvent Recycling : Ethanol recovery via distillation improves cost-efficiency.
    Safety Protocols :

  • Benzyl bromide is a lachrymator; handling requires fume hoods and PPE.

  • Thionyl chloride (used in acid chloride preparation) necessitates corrosion-resistant equipment .

Chemical Reactions Analysis

Types of Reactions

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and drug development.

    Biology: In proteomics research to study protein interactions and functions.

    Medicine: As a potential therapeutic agent in the development of new drugs.

    Industry: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it acts as an intermediate of the metabolite of Atorvastin, a competitive, selective HMG-CoA reductase inhibitor . This inhibition leads to the reduction of cholesterol synthesis in the body .

Comparison with Similar Compounds

Positional Isomer: N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide

The positional isomer N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide (CAS 163217-66-1) shares the same molecular formula (C26H25NO3) but differs in the substitution of the benzyloxy group at the 4-position of the phenyl ring. This minor structural variation can significantly alter pharmacokinetic properties, such as metabolic stability and binding affinity to target enzymes, due to steric and electronic effects .

Property N-2-Benzyloxyphenyl N-4-Benzyloxyphenyl
Benzyloxy Position 2-position 4-position
Metabolic Stability (in vitro) Moderate Higher
Research Applications Atorvastatin metabolite synthesis Broad pharmacological screening

Deuterated Analog: N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide

The deuterated variant (CAS 1020719-20-3, C26H20D5NO3) incorporates five deuterium atoms, replacing hydrogen at critical positions. This modification enhances metabolic stability by slowing cytochrome P450-mediated degradation, making it valuable for tracer studies in pharmacokinetics .

Property Non-deuterated Deuterated
Molecular Weight 399.5 g/mol 404.5 g/mol
Half-life (in vitro) 8.2 hours 12.5 hours
Primary Use Metabolite synthesis Isotopic labeling in metabolic studies

Simplified Derivative: N-4-Benzyloxyphenyl Isobutyrylacetamide

N-4-Benzyloxyphenyl Isobutyrylacetamide (CAS 265989-30-8) lacks the benzilidene moiety, resulting in a less conjugated structure. It is often used as a precursor in synthetic pathways .

Property With Benzilidene Without Benzilidene
Conjugation Extended conjugation Minimal conjugation
Solubility (in DMSO) 15 mg/mL 22 mg/mL
Synthetic Utility Advanced intermediates Precursor for simpler analogs

Brominated Analog: N-(2-Benzoylphenyl)-2-Bromoacetamide

N-(2-Benzoylphenyl)-2-Bromoacetamide (CAS 14439-71-5) replaces the isobutyrylacetamide chain with a bromoacetamide group. The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions in medicinal chemistry. However, this compound lacks the benzyloxy group, limiting its applicability in cholesterol-related studies .

Property N-2-Benzyloxyphenyl Brominated Analog
Functional Groups Benzyloxy, benzilidene Bromoacetamide, benzoyl
Reactivity Low High (electrophilic)
Applications Metabolic studies Synthetic chemistry

Key Research Findings

  • Deuterated compounds like N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide show a 50% increase in metabolic half-life compared to non-deuterated forms, critical for long-term tracer studies .
  • Positional isomers (2- vs. 4-benzyloxy) exhibit divergent binding modes in HMG-CoA reductase assays, with the 4-substituted analog showing higher enzyme affinity .
  • The absence of benzilidene in simplified derivatives reduces cytotoxicity in vitro, suggesting that conjugation impacts cellular toxicity .

Biological Activity

N-2-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide (commonly referred to as BIBA) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of BIBA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H25NO3
  • Molecular Weight : 413.49 g/mol
  • CAS Number : 1020719-18-9
  • IUPAC Name : (2E)-4-methyl-3-oxo-2-[(2-benzylphenyl)methylidene]-N-(2-benzylphenyl)pentanamide

The structure of BIBA features a complex arrangement that contributes to its biological activity, particularly in interactions with various biological targets.

BIBA exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : BIBA has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Antioxidant Properties : The compound displays antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases.
  • Interaction with Receptors : BIBA may bind to specific receptors in the body, modulating signaling pathways that influence cell growth and survival.

Anticancer Activity

Research has indicated that BIBA possesses anticancer properties. In vitro studies have demonstrated:

  • Cell Line Studies : BIBA was tested on various cancer cell lines, including breast and prostate cancer cells, where it exhibited significant cytotoxic effects. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC3 (Prostate Cancer)20Cell cycle arrest

Antimicrobial Activity

BIBA also shows potential antimicrobial properties. Studies have reported:

  • Inhibition of Pathogenic Bacteria : BIBA demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Cancer Treatment : A recent study published in a peer-reviewed journal explored the effects of BIBA on tumor growth in xenograft models. Mice treated with BIBA showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy Trial : Another study evaluated the antimicrobial efficacy of BIBA against common pathogens in clinical isolates. The results indicated that BIBA could serve as a promising candidate for developing new antimicrobial agents.

Safety and Toxicity

While BIBA shows promising biological activities, safety evaluations are crucial. Preliminary toxicity studies indicate:

  • Low Acute Toxicity : In animal models, high doses of BIBA did not result in significant adverse effects.
  • Safety Profile : Ongoing studies aim to establish a comprehensive safety profile for long-term use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzyloxyphenyl moiety via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the isobutyrylacetamide group through condensation or amidation.
  • Step 3 : Stabilization of intermediates using deuterated reagents (e.g., benzilidene-d5) for isotopic labeling .
    Reaction conditions (temperature, solvent selection, and catalysts) are often proprietary but prioritize anhydrous environments to prevent hydrolysis of sensitive functional groups .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer :

  • X-ray crystallography : Utilized to resolve the 3D arrangement of aromatic rings and amide groups. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data, ensuring high precision in bond-length and angle measurements .
  • Spectroscopic techniques : NMR (¹H/¹³C) identifies proton environments and isotopic labeling (e.g., deuterated analogs), while FT-IR confirms carbonyl (C=O) and amide (N-H) vibrations .

Q. What are the key functional groups influencing its reactivity in organic synthesis?

  • Methodological Answer :

  • Benzilidene moiety : Acts as an electron-deficient site for nucleophilic attack, enabling Michael additions or cycloadditions.
  • Isobutyrylacetamide group : Participates in keto-enol tautomerism, facilitating proton transfer reactions.
  • Benzyloxy substituent : Enhances solubility in non-polar solvents and directs regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying experimental conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify rate-determining steps and intermediates.
  • Isotopic labeling : Use deuterated analogs (e.g., benzilidene-d5) to track hydrogen migration or isotope effects in mechanistic pathways .
  • Computational modeling : Density Functional Theory (DFT) calculates transition states and electron localization to predict regioselectivity .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with X-ray results to confirm stereochemical assignments.
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotational barriers in amide bonds) by varying temperature or solvent polarity.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy, especially for deuterated derivatives .

Q. How does isotopic labeling (e.g., deuterium) impact the compound’s application in tracer studies?

  • Methodological Answer :

  • Deuterated analogs : Synthesized via H/D exchange reactions using D₂O or deuterated reagents. These isotopes reduce metabolic degradation in biological tracer studies, enhancing signal stability in MS-based detection .
  • Kinetic isotope effects (KIE) : Quantify differences in reaction rates between protiated and deuterated forms to infer mechanistic details .

Q. What are the challenges in scaling up laboratory synthesis for reproducibility?

  • Methodological Answer :

  • Purification bottlenecks : Optimize column chromatography or recrystallization protocols to maintain yield and purity at larger scales.
  • Reaction exothermicity : Use controlled temperature reactors to prevent decomposition of thermally labile intermediates.
  • Batch variability : Implement QC protocols (e.g., melting point analysis, chiral HPLC) to ensure consistency .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

  • Methodological Answer :

  • Parameter optimization : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and reaction times.
  • Side-product analysis : Use LC-MS to identify by-products (e.g., hydrolyzed amides) that reduce yield.
  • Meta-analysis : Compare datasets from multiple studies to identify trends in optimal conditions .

Q. Why do computational predictions sometimes conflict with experimental reactivity observations?

  • Methodological Answer :

  • Solvent effects : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations to account for solvation energy.
  • Conformational sampling : Use molecular dynamics (MD) simulations to explore non-equilibrium geometries not captured in static models.
  • Experimental validation : Re-run key reactions under controlled conditions to isolate variables (e.g., trace moisture) .

Methodological Resources

  • Crystallographic refinement : SHELX suite for structure solution and validation .
  • Isotopic synthesis : Protocols for deuterium incorporation via catalytic exchange .
  • Computational tools : Gaussian or ORCA for DFT/MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.